molecular formula C11H15NOS B13432143 2-(Tert-butylthio)benzamide

2-(Tert-butylthio)benzamide

Cat. No.: B13432143
M. Wt: 209.31 g/mol
InChI Key: ZYPTVJCQGUWSBV-UHFFFAOYSA-N
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Description

2-(Tert-butylthio)benzamide is an organic compound that features a benzamide core with a tert-butylthio substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tert-butylthio)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-mercaptobenzamide with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Tert-butylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butylthio)benzamide involves its interaction with specific molecular targets. The tert-butylthio group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The benzamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)benzamide
  • 2-(Ethylthio)benzamide
  • 2-(Isopropylthio)benzamide

Uniqueness

2-(Tert-butylthio)benzamide is unique due to the presence of the bulky tert-butylthio group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-tert-butylsulfanylbenzamide

InChI

InChI=1S/C11H15NOS/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H2,12,13)

InChI Key

ZYPTVJCQGUWSBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1C(=O)N

Origin of Product

United States

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